molecular formula C13H18BBrO3 B1284204 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 401797-04-4

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1284204
M. Wt: 313 g/mol
InChI Key: JDXGYRZLDSSGPW-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a bromo and a methoxy group, attached to a boronic ester. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a boronic ester, this compound could participate in various chemical reactions. One of the most common reactions involving boronic esters is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, boronic esters are stable under normal conditions but can decompose under acidic or basic conditions .

Scientific Research Applications

    2D All-Organic Perovskites in Electronics

    • Field : Materials Science and Electronics
    • Application : A research team has synthesized all-organic two-dimensional perovskites, extending the field into the realm of 2D materials . This opens up a new field of 2D all-organic perovskites, which holds promise for both fundamental science and potential applications .
    • Method : The team synthesized all-organic perovskites in the form of 2D layers instead of 3D crystals . These all-organic perovskites offer distinct advantages over their all-inorganic counterparts, as they are solution-processible and flexible, enabling cost-effective fabrication .
    • Results : By manipulating the chemical composition of the crystal, valuable electromagnetic properties such as dielectric properties, which finds applications in electronics and capacitors, can be precisely engineered .

    Proteomics Research

    • Field : Biochemistry and Proteomics
    • Application : “2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is used as a biochemical for proteomics research .
    • Method : The specific methods of application in proteomics research are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

    Environmental Sustainability

    • Field : Environmental Science
    • Application : The 1999 UNESCO World Conference on Science declared that scientific research and its applications may yield significant returns towards economic growth and sustainable human development, including poverty alleviation .
    • Method : The specific methods of application in environmental sustainability are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

    Compression Garments

    • Field : Textile Science
    • Application : Compression garments play a critical role in our lives today, helping to increase blood flow, fasten recovery, prevent buildup, and improve physical appearance .
    • Method : Their design and construction, backed by extensive scientific research, ensure that they meet all intended purposes .
    • Results : The advantages of compression have been recognized for millennia .

Safety And Hazards

Like many chemical compounds, this substance should be handled with care. Direct contact, inhalation, or ingestion could be harmful. Always follow standard safety procedures when handling chemical substances .

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new reactions involving these compounds, or on improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXGYRZLDSSGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579285
Record name 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

401797-04-4
Record name 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401797-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
3
Citations
S Ding, L Wang, Z Miao, P Li - Molecules, 2019 - mdpi.com
Boryl ligands play a very important role in catalysis because of their very high electron-donating property. In this paper, NNB-type boryl anions were designed as tridentate ligands to …
Number of citations: 8 www.mdpi.com
L Zeqing, L Zhibin, W Yuqiang, Y Pei - Research on Chemical …, 2013 - Springer
One-step conversions of 1,3-disubstituted benzenes to aryl boronates and 2,6-disubstituted pyridines to heteroaryl boronates are described. Microwave heating was used for all …
Number of citations: 7 link.springer.com
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com

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